molecular formula C27H23N3O3S B2516260 3-benzyl-2-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one CAS No. 1114654-79-3

3-benzyl-2-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B2516260
CAS No.: 1114654-79-3
M. Wt: 469.56
InChI Key: OWZPIPIWDFAJNL-UHFFFAOYSA-N
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Description

3-benzyl-2-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one is a synthetic small molecule investigated for its role as a key intermediate in the development of novel kinase inhibitors. Recent scientific studies highlight its utility in medicinal chemistry programs, particularly in the construction of complex heterocyclic scaffolds designed to target adenosine triphosphate (ATP)-binding sites [Link to source: https://www.ncbi.nlm.nih.gov/]. The core structure, featuring a quinazolinone moiety linked to an oxazole ring via a sulfanyl-methyl bridge, is a privileged pharmacophore in drug discovery. Researchers utilize this compound to explore structure-activity relationships (SAR) and to develop potential therapeutic agents targeting proliferative and inflammatory diseases. Its mechanism of action is attributed to its ability to function as a scaffold for creating potent and selective inhibitors of specific protein kinases involved in critical cell signaling pathways [Link to source: https://www.sciencedirect.com/]. This compound is for research use by qualified laboratory personnel only, strictly for scientific and experimental purposes in vitro.

Properties

IUPAC Name

3-benzyl-2-[[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O3S/c1-18-24(28-25(33-18)20-12-14-21(32-2)15-13-20)17-34-27-29-23-11-7-6-10-22(23)26(31)30(27)16-19-8-4-3-5-9-19/h3-15H,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWZPIPIWDFAJNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)OC)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-2-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a suitable Lewis acid catalyst such as aluminum chloride.

    Synthesis of the Oxazole Moiety: The oxazole ring can be synthesized by the cyclization of α-haloketones with amides or nitriles in the presence of a base.

    Linking the Oxazole to the Quinazolinone: The final step involves the formation of a sulfanyl linkage between the oxazole moiety and the quinazolinone core, typically achieved through a nucleophilic substitution reaction using thiol reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-2-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazolinone core can be reduced to dihydroquinazoline derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Sodium hydride, dimethylformamide as solvent.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

3-benzyl-2-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 3-benzyl-2-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes such as kinases, proteases, or oxidoreductases, inhibiting their activity.

    Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.

Biological Activity

The compound 3-benzyl-2-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one represents a novel class of quinazoline derivatives that have garnered attention for their potential biological activities, particularly in the realm of cancer therapeutics. This article delves into the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Synthesis and Structural Characteristics

The synthesis of 3-benzyl-2-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one typically involves multi-step reactions that incorporate various functional groups to enhance biological activity. Key steps in the synthesis include:

  • Formation of the quinazolinone backbone through cyclization reactions.
  • Introduction of the benzyl and oxazole moieties , which are critical for enhancing antitumor properties.
  • Incorporation of sulfur-containing groups , which may play a role in bioactivity.

Antitumor Activity

Recent studies have demonstrated that derivatives of quinazolinones exhibit significant antitumor activity. A notable study synthesized a series of 3-benzyl-substituted quinazolinones and evaluated their in vitro antitumor effects against various cancer cell lines. The results indicated:

  • Mean GI50 values : The compound showed a mean GI50 value of approximately 10.47 µM, which is significantly lower than the positive control 5-Fluorouracil (22.60 µM), indicating higher potency against cancer cells .
CompoundMean GI50 (µM)Comparison to Control
3-benzyl derivative10.47More potent than 5-FU (22.60 µM)
Other derivatives7.24 - 14.12Varies by structure

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of MMPs (Matrix Metalloproteinases) : Quinazoline derivatives have been noted for their ability to inhibit MMPs, particularly MMP-13, which is implicated in tumor metastasis and invasion .
  • Induction of Apoptosis : Studies suggest that these compounds can induce apoptosis in cancer cells through intrinsic pathways involving mitochondrial dysfunction and activation of caspases.
  • Cell Cycle Arrest : Some derivatives have been shown to cause cell cycle arrest at the G2/M phase, thereby inhibiting proliferation.

Case Studies

A case study involving the compound highlighted its efficacy against specific cancer types:

  • Breast Cancer : In vitro tests demonstrated that treatment with the compound led to a significant reduction in cell viability in MCF-7 breast cancer cells, implicating its potential as a therapeutic agent .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share the quinazolinone core but differ in substituents, impacting their physicochemical and biological properties:

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight Melting Point (°C) Key Features
Target Compound R1: Benzyl; R2: 4-Methoxyphenyl oxazole C29H24N4O3S 508.6 Not reported Oxazole ring with electron-donating methoxy group; benzyl enhances lipophilicity
2-(3-(6,8-Bis(2-(4-methoxyphenyl))-2-methyl-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)-2,2-dimethylpropyl)-... (4l) R1: 4-Methoxyphenyl; R2: 4-Methoxyphenyl C22H22N4O3S 422.5 228–230 Bis-4-methoxyphenyl groups; tetrahydroquinazolinone core improves stability
3-(4-Chlorobenzyl)-2-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4(3H)-quinazolinone R1: 4-Chlorobenzyl; R2: 4-Fluorophenyl oxadiazole C25H17ClFN5O2S 522.0 Not reported Oxadiazole ring; electron-withdrawing Cl and F substituents enhance reactivity
3-(3-Methoxypropyl)-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one R1: 3-Methoxypropyl; R2: 4-Methylphenyl oxadiazole C22H22N4O3S 422.5 Not reported Methoxypropyl chain increases solubility; methylphenyl balances lipophilicity

Impact of Substituent Variations

Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 4-methoxyphenyl group (electron-donating) may enhance metabolic stability compared to the 4-fluorophenyl and 4-chlorobenzyl groups in ’s analog, which could increase electrophilicity and reactivity . The oxazole ring in the target compound (vs.

Lipophilicity and Solubility :

  • The benzyl group in the target compound contributes to higher lipophilicity (logP ~3.5 estimated) compared to the 3-methoxypropyl chain in ’s analog, which may improve aqueous solubility .

Synthetic Yields: reports an 81% yield for its tetrahydroquinazolinone derivative using Pd-catalyzed cross-coupling, suggesting efficient synthetic routes for methoxy-substituted analogs .

Lumping Strategy for Comparative Analysis

As per , compounds with similar cores but varying substituents can be "lumped" into surrogate categories to predict shared behaviors (e.g., metabolic pathways or solubility trends). For instance:

  • Group 1 : Methoxy-substituted analogs (Target compound, ) → Likely similar stability and moderate reactivity.
  • Group 2 : Halogen-substituted analogs () → Higher reactivity due to electron-withdrawing effects .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 3-benzyl-2-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Synthesis involves multi-step reactions, starting with the preparation of the oxazole and quinazolinone moieties. Key steps include:

  • Nucleophilic substitution to introduce the sulfanyl group.
  • Cyclization under reflux in methanol or ethanol, with temperature control (70–80°C) to avoid side reactions .
  • Monitoring via TLC/HPLC to track intermediate formation.
  • Yield optimization by adjusting catalysts (e.g., K₂CO₃ for deprotonation) and solvent polarity .

Q. Which spectroscopic and chromatographic techniques are critical for confirming the structural integrity and purity of this compound?

  • Methodological Answer : A combination of techniques is required:

  • ¹H/¹³C NMR : Assign peaks to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons in the quinazolinone core) .
  • IR Spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the quinazolinone ring) .
  • HPLC-MS : Assess purity (>95%) and detect byproducts .

Q. What in vitro models are suitable for preliminary screening of its biological activity, and how should dose-response studies be designed?

  • Methodological Answer :

  • Antimicrobial assays : Use standardized microdilution methods (e.g., against S. aureus or E. coli) with MIC (minimum inhibitory concentration) determination .
  • Dose-response design : Test logarithmic concentrations (0.1–100 µM) in triplicate, using positive controls (e.g., ciprofloxacin) and solvent controls .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data for this compound?

  • Methodological Answer :

  • Re-evaluate docking models (e.g., using AutoDock Vina) by adjusting protein flexibility or solvation parameters .
  • Validate binding affinity via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
  • Assess membrane permeability using Caco-2 cell models to explain discrepancies between in silico and in vivo results .

Q. What crystallographic strategies are recommended for elucidating the 3D structure of this compound, particularly for resolving disorder in the benzyl or oxazole moieties?

  • Methodological Answer :

  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation in DCM/hexane.
  • Refinement in SHELXL : Use restraints for disordered groups (e.g., methoxyphenyl rotation) and validate with R-factor convergence (<5%) .
  • Electron density maps : Analyze residual peaks to adjust occupancy factors for overlapping atoms .

Q. Which computational methods are most effective for predicting the environmental fate and biodegradation pathways of this compound?

  • Methodological Answer :

  • EPI Suite : Estimate logP (hydrophobicity) and biodegradation probability .
  • DFT calculations : Model hydrolysis or photodegradation mechanisms (e.g., methoxy group cleavage) .
  • LC-MS/MS : Track degradation products in simulated environmental matrices (e.g., soil/water systems) .

Q. How can structure-activity relationship (SAR) studies be systematically designed to explore the role of substituents on the oxazole and quinazolinone rings?

  • Methodological Answer :

  • Analog synthesis : Replace methoxy with ethoxy or halogens to assess electronic effects .
  • Bioisosteric replacement : Substitute oxazole with 1,2,4-triazole and compare activity .
  • 3D-QSAR : Build CoMFA/CoMSIA models using IC₅₀ data from analogs .

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